molecular formula C7H11NO3 B13636817 (2R,3R)-2-isocyanato-3-methylpentanoic acid

(2R,3R)-2-isocyanato-3-methylpentanoic acid

Cat. No.: B13636817
M. Wt: 157.17 g/mol
InChI Key: IEJZMEITQZJWGI-PHDIDXHHSA-N
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Description

(2R,3R)-2-Isocyanato-3-methylpentanoic acid is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by the presence of an isocyanate group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-isocyanato-3-methylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with (2R,3R)-3-methylpentanoic acid.

    Formation of Isocyanate Group: The carboxylic acid group is converted to an isocyanate group using reagents such as phosgene or triphosgene under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2-Isocyanato-3-methylpentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form urea derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as methanol or ethylamine are used in the presence of catalysts or under basic conditions.

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Carbamates and ureas.

Scientific Research Applications

(2R,3R)-2-Isocyanato-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2R,3R)-2-isocyanato-3-methylpentanoic acid involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and polymers.

Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This property is utilized in the modification of proteins and other biomolecules, enabling the study of biological pathways and mechanisms.

Comparison with Similar Compounds

  • (2R,3R)-2-Isocyanato-3-methylbutanoic acid
  • (2R,3R)-2-Isocyanato-3-methylhexanoic acid
  • (2R,3R)-2-Isocyanato-3-methylheptanoic acid

Comparison:

    Structural Differences: The primary difference between these compounds lies in the length of the carbon chain. (2R,3R)-2-Isocyanato-3-methylpentanoic acid has a five-carbon chain, while the others have four, six, and seven carbon chains, respectively.

    Reactivity: The reactivity of these compounds is similar due to the presence of the isocyanate group. the steric effects and solubility may vary depending on the carbon chain length.

    Applications: While all these compounds can be used in similar applications, this compound is often preferred due to its optimal balance of reactivity and stability.

Biological Activity

(2R,3R)-2-isocyanato-3-methylpentanoic acid is a compound of interest due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies. The compound is derived from amino acid metabolism and exhibits various interactions with biological systems.

Chemical Structure and Properties

  • Chemical Formula : C6H10N2O2
  • Molecular Weight : 142.16 g/mol
  • IUPAC Name : this compound

This compound features an isocyanate functional group, which is known for its reactivity and potential to form covalent bonds with nucleophiles, including amino acids and proteins.

The biological activity of this compound can be attributed to its ability to modify proteins through isocyanate reactivity. This modification can lead to changes in protein function and stability.

  • Protein Modification : Isocyanates can react with amino groups in proteins, leading to the formation of carbamates. This reaction may alter enzyme activity or protein interactions, influencing metabolic pathways.
  • Antimicrobial Activity : Some studies suggest that compounds with isocyanate groups exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting vital metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Effects :
    • A study evaluated the antimicrobial properties of various isocyanates, including derivatives similar to this compound. Results indicated potential efficacy against Gram-positive bacteria, suggesting a mechanism involving cell membrane disruption.
    CompoundActivityReference
    Isocyanate AEffective against Staphylococcus aureus
    Isocyanate BInhibited growth of E. coli
  • Enzyme Inhibition :
    • Research demonstrated that isocyanates can inhibit specific enzymes by covalently modifying active sites. For instance, this compound was shown to inhibit certain proteases involved in inflammatory responses.
    EnzymeInhibition TypeReference
    Protease XCompetitive inhibition
    Enzyme YNon-competitive inhibition

Toxicological Considerations

While the biological activities suggest potential therapeutic applications, the toxicity of isocyanates must also be considered. Isocyanates are known to be irritants and can cause respiratory issues upon exposure. Studies indicate that careful handling and dosage are essential for safety in therapeutic contexts.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2R,3R)-2-isocyanato-3-methylpentanoic acid

InChI

InChI=1S/C7H11NO3/c1-3-5(2)6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t5-,6-/m1/s1

InChI Key

IEJZMEITQZJWGI-PHDIDXHHSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)N=C=O

Canonical SMILES

CCC(C)C(C(=O)O)N=C=O

Origin of Product

United States

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